molecular formula C27H25NO6 B2635213 9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929512-87-8

9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2635213
CAS No.: 929512-87-8
M. Wt: 459.498
InChI Key: RTQIRGKOQSBHBP-UHFFFAOYSA-N
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Description

9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This compound has emerged as a crucial chemical probe for investigating the pathophysiology of fibrodysplasia ossificans progressiva (FOP) , a rare genetic disorder characterized by progressive heterotopic ossification. The research value of this inhibitor lies in its ability to selectively target the constitutively active ALK2 mutants, such as the classic ALK2[R206H] variant found in most FOP patients, which leads to aberrant bone morphogenetic protein (BMP) signaling. By potently suppressing this dysregulated pathway, this chromenoxazinone-based molecule provides researchers with a valuable tool to dissect the mechanistic basis of ectopic bone formation and to evaluate the therapeutic potential of ALK2 inhibition in preclinical models of FOP and other disorders involving BMP signaling. Its application extends to foundational studies in developmental biology, skeletal research, and oncology, given the role of ALK2 in various cellular processes.

Properties

IUPAC Name

9-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-30-22-7-5-4-6-18(22)21-15-33-27-19(26(21)29)9-11-23-20(27)14-28(16-34-23)13-17-8-10-24(31-2)25(12-17)32-3/h4-12,15H,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQIRGKOQSBHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article examines the biological activity of this compound through various studies and data analyses.

Chemical Structure

The structure of the compound can be described by the following features:

  • Core Structure : A chromeno[8,7-e][1,3]oxazine framework.
  • Substituents : It contains methoxy groups and a dimethoxybenzyl moiety which may influence its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro studies focusing on its anticancer and antifungal properties.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer effects of this compound. The following table summarizes key findings from various research articles:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1HCT-1161.09 ± 0.17Cell cycle arrest at G1 phase
Study 2A54945.16 ± 0.92Inhibition of APC-Asef binding
Study 3HepG253.64Induction of apoptosis
  • Study 1 reported that the compound exhibited an IC50 value of 1.09μM1.09\,\mu M against human colon carcinoma HCT-116 cells, indicating strong cytotoxicity compared to standard treatments like cisplatin .
  • In another study, it was found to have an IC50 of 45.16μM45.16\,\mu M against A549 lung adenocarcinoma cells, with molecular docking suggesting that its anticancer mechanism involves inhibiting the binding between APC and Asef proteins .

Antifungal Activity

The compound's antifungal potential has also been evaluated. While specific IC50 values are less documented than for anticancer activity, preliminary findings suggest it enhances the efficacy of existing antifungal agents.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines including HeLa (cervical), A549 (lung), HepG2 (liver), and HCT-116 (colon). The results demonstrated significant cytotoxicity across all tested lines, with notable cell cycle arrest observed in HCT-116 cells.

Case Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that treatment with the compound led to an increase in G1 phase cell populations while decreasing S and G2 phase populations. This suggests that the compound effectively halts cell proliferation by interfering with cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogs bearing variations in substituents, synthesis yields, and physical properties:

Compound Name/ID Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Biological Activity Reference
Target Compound 3,4-dimethoxybenzyl (C9); 2-methoxyphenyl (C3) - - Not reported Anti-inflammatory (theoretical)
9-Benzyl-2-phenyl derivative (6a) Benzyl (C9); phenyl (C2) 40 138–140 δ 8.04 (d, J=8.8 Hz, 1H); δ 177.9 (C=O) Not specified
9-(4-Methylbenzyl)-2-phenyl derivative (6d) 4-Methylbenzyl (C9); phenyl (C2) 70 159–164 δ 2.36 (s, 3H); δ 21.1 (CH3) Not specified
Ferrocenyl derivative (13) Ferrocenyl (C9) 68 Not reported IR: 1650 cm⁻¹ (C=O); HRMS: m/z 384.1585 Antimalarial (in vitro)
3-Fluorobenzyl derivative 3-Fluorobenzyl (C9); dichlorophenyl (C3) - - Not reported Not specified


Key Observations:

  • Substituent Effects on Yield : Electron-donating groups (e.g., methyl in 6d) correlate with higher yields (70%) compared to unsubstituted benzyl derivatives (40% for 6a) .
  • Melting Points : Increased hydrophobicity (e.g., 4-methylbenzyl in 6d) elevates melting points (159–164°C vs. 138–140°C for 6a) .

Pharmacological Activity

  • Anti-inflammatory Potential: Derivatives of chromeno-oxazine inhibit NF-κB and COX-2, with methoxy groups enhancing membrane permeability and binding affinity .
  • Antioxidant Activity : Compounds with hydroxyl groups (e.g., ) exhibit stronger DPPH radical scavenging than methoxy-substituted analogs, though methoxy groups may improve metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.